H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H173N29O32S/c1-18-50(14)75(93(154)115-59(35-45(4)5)96(157)127-32-22-26-65(127)87(148)113-55(25-21-31-106-99(104)105)80(141)108-37-69(137)107-38-70(138)110-60(39-129)85(146)122-71(46(6)7)89(150)114-58(34-44(2)3)83(144)121-74(49(12)13)92(153)126-77(53(17)134)95(156)119-64(43-161)98(159)160)124-91(152)73(48(10)11)120-81(142)56(24-19-20-30-100)112-84(145)61(40-130)116-88(149)66-27-23-33-128(66)97(158)63(42-132)118-90(151)72(47(8)9)123-86(147)62(41-131)117-94(155)76(52(16)133)125-82(143)57(28-29-67(102)135)111-78(139)51(15)109-79(140)54(101)36-68(103)136/h44-66,71-77,129-134,161H,18-43,100-101H2,1-17H3,(H2,102,135)(H2,103,136)(H,107,137)(H,108,141)(H,109,140)(H,110,138)(H,111,139)(H,112,145)(H,113,148)(H,114,150)(H,115,154)(H,116,149)(H,117,155)(H,118,151)(H,119,156)(H,120,142)(H,121,144)(H,122,146)(H,123,147)(H,124,152)(H,125,143)(H,126,153)(H,159,160)(H4,104,105,106)/t50-,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBRDKWUHRXHEN-LLWGBTACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H173N29O32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Resin Selection and Initial Attachment
The peptide is synthesized via Fmoc-based SPPS on a Rink amide MBHA resin (0.6 mmol/g loading) to yield a C-terminal carboxamide. For C-terminal free acids, Wang resin is preferred. Resin swelling in DCM/DMF (1:1) precedes initial Fmoc deprotection with 20% piperidine in DMF.
Amino Acid Activation and Coupling
Coupling reactions employ HBTU/HOBt (4 eq) with DIEA (8 eq) in DMF. Critical residues requiring extended coupling times (45–60 min):
Aggregation-prone regions (e.g., Val-Ile-Leu-Pro ) are addressed by:
Side-Chain Protection and Orthogonal Deprotection
Protection Scheme
Mid-Chain Modifications
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Proline-rich segments (e.g., Pro-Ser-Pro ) require DIPEA (10 eq) to prevent diketopiperazine formation.
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Double couplings for sterically hindered residues (Val, Ile) using DIC/OxymaPure .
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktail
A mixture of TFA/H2O/TIPS/EDT (92.5:2.5:2.5:2.5) cleaves the peptide over 3 hours at 25°C. EDT prevents Cys(Acm) oxidation, while TIPS scavenges carbocations from Trt/Boc removal.
Purification and Analytical Validation
Reversed-Phase HPLC
| Parameter | Condition |
|---|---|
| Column | C18, 5 μm, 250 × 21.2 mm |
| Gradient | 10–40% B over 45 min (A: 0.1% TFA/H2O; B: 0.1% TFA/ACN) |
| Flow rate | 8 mL/min |
| Detection | 214 nm |
Mass Spectrometry
Amino Acid Analysis
Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC quantitation validates stoichiometry. Acceptable recovery: 85–110% for all residues.
Industrial-Scale Adaptation
Bachem’s SPPS Protocol
-
Scale : 0.1–1.0 mmol.
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Yield : 62–75% (crude), 34–42% (purified).
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Cost Drivers : Arg(Pmc), Lys(Boc), and Acm protection account for 68% of raw material costs.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for tagging reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Tagged or modified peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” are used as building blocks in the synthesis of more complex molecules. They serve as models for studying protein folding and interactions.
Biology
In biological research, peptides are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. They can also act as inhibitors or activators of specific biological processes.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also serve as vaccines or diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability and bioavailability.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Physicochemical Properties
Biologische Aktivität
The peptide H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH, often referred to as a bioactive peptide, has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Peptide Structure
This peptide consists of 30 amino acids with a specific sequence that contributes to its biological properties. The sequence includes various amino acids known for their roles in biological processes, such as signaling, immune response, and cellular metabolism.
Biological Activities
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Antioxidant Properties
- Mechanism : The peptide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This is particularly important in preventing cellular damage associated with various diseases.
- Study Findings : In vitro studies indicate that peptides similar to H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH can enhance cell viability under oxidative stress conditions induced by hydrogen peroxide (H2O2) .
-
Antimicrobial Activity
- Mechanism : The presence of certain amino acids such as Lys and Arg suggests potential antimicrobial properties. These amino acids can disrupt microbial cell membranes or interfere with metabolic processes.
- Study Findings : Research indicates that peptides containing similar sequences have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, by inhibiting their growth .
- Immunomodulatory Effects
Case Study 1: Antioxidant Activity in Neuroprotection
A study investigated the neuroprotective effects of a peptide similar to H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH on PC12 cells subjected to oxidative stress. Results showed that treatment with this peptide significantly increased cell viability compared to untreated controls, suggesting its potential role in neuroprotection against oxidative damage .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a peptide derived from a similar sequence. It was found that this peptide exhibited significant inhibitory effects on the growth of S. aureus and Pseudomonas aeruginosa, indicating its potential use as a natural preservative or therapeutic agent against bacterial infections .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- Amino Acid Analysis (AAA) : Hydrolyze with 6N HCl at 110°C for 24 hrs, then quantify residues via ion-exchange chromatography with ninhydrin detection .
- Chiral HPLC : Use a Crownpak CR-I column to resolve D/L enantiomers, particularly for Thr and Cys residues .
How can researchers integrate this peptide’s functional data into broader biological pathways or disease models?
Advanced Research Question
Link findings to theoretical frameworks, such as:
- Receptor Tyrosine Kinase (RTK) Signaling : Map peptide-protein interactions (e.g., VEGF receptors) using STRING database and validate via siRNA knockdown in cell migration assays .
- In Vivo Validation : Use zebrafish models to assess angiogenesis modulation, correlating peptide concentration with vascular branching metrics .
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